

# Potential off-target effects of ENMD-547

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## Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334

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## Technical Support Center: ENMD-2076

Disclaimer: The compound "ENMD-547" as specified in your query does not correspond to a known investigational or approved drug in the public domain. Based on the "ENMD" prefix, this technical support guide addresses the potential off-target effects of ENMD-2076, a multi-targeted kinase inhibitor developed by EntreMed (now CASI Pharmaceuticals). It is possible that "ENMD-547" is a typographical error. If your inquiry pertains to a different compound, please verify the name and resubmit your request.

This document is intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only and does not constitute medical advice.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENMD-2076?

ENMD-2076 is an orally bioavailable small molecule inhibitor with a dual mechanism of action targeting both tumor cell proliferation and angiogenesis.<sup>[1][2]</sup> Its primary on-target effects are the inhibition of Aurora A kinase, a key regulator of mitosis, and various angiogenic receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).<sup>[1][2][3]</sup>

Q2: What are the known off-target effects of ENMD-2076?

As a multi-targeted kinase inhibitor, ENMD-2076 intentionally interacts with several kinases. However, "off-target" can also refer to unintended interactions that may lead to adverse effects.

The kinase selectivity profile of ENMD-2076 has been characterized, revealing inhibitory activity against a range of kinases beyond its primary targets. These include, but are not limited to, Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, and PDGFR $\alpha$ .<sup>[4]</sup> Inhibition of these kinases, while potentially contributing to the anti-cancer efficacy in some contexts, can also be responsible for certain side effects observed in clinical studies.

Q3: What adverse events have been observed in clinical trials of ENMD-2076 that could be related to off-target effects?

Clinical trials of ENMD-2076 have reported several adverse events. Commonly observed toxicities that may be linked to its off-target kinase inhibition profile include hypertension, fatigue, diarrhea, nausea, and proteinuria.<sup>[5][6][7][8]</sup> For instance, inhibition of VEGFR is a known class effect of kinase inhibitors that can lead to hypertension.

Q4: How can I assess the potential for off-target effects of ENMD-2076 in my experimental model?

To evaluate off-target effects in your specific model, it is recommended to:

- Perform a broad kinase screen: Profile ENMD-2076 against a comprehensive panel of kinases to understand its selectivity in your experimental context.
- Use cellular assays: Employ cell lines with known dependencies on specific kinases to assess the functional consequences of potential off-target inhibition.
- Include rescue experiments: If an off-target effect is suspected, attempt to rescue the phenotype by overexpressing or activating the putative off-target protein.
- Monitor for known side effects: In in vivo studies, monitor for physiological changes that correspond to the known adverse event profile of ENMD-2076, such as changes in blood pressure.

## Troubleshooting Guide

Observed Issue	Potential Cause (Off-Target Related)	Suggested Action
Unexpected cell toxicity in a specific cell line	The cell line may be sensitive to the inhibition of an off-target kinase that is essential for its survival.	Perform a kinase screen to identify potential off-targets. Validate the dependency of the cell line on the identified off-target kinase using genetic approaches (e.g., siRNA, CRISPR).
Inconsistent results between different cell lines	Cell lines may have varying expression levels and dependencies on the off-target kinases of ENMD-2076.	Characterize the expression profile of key on- and off-target kinases in your panel of cell lines. Correlate sensitivity to ENMD-2076 with the kinase expression profile.
Unexplained phenotypic changes unrelated to cell cycle arrest or angiogenesis	Inhibition of an off-target signaling pathway.	Conduct pathway analysis (e.g., phosphoproteomics) to identify signaling nodes affected by ENMD-2076 treatment. Compare these with the known inhibitory profile of the compound.
In vivo toxicity at doses lower than expected for on-target efficacy	The in vivo model may be particularly sensitive to the inhibition of an off-target kinase.	Perform a dose-response study to establish the maximum tolerated dose (MTD) in your specific model. Monitor for known toxicities associated with the off-target profile (e.g., hypertension).

## Data Presentation

Table 1: Kinase Inhibitory Profile of ENMD-2076

This table summarizes the inhibitory activity of ENMD-2076 against a panel of selected on-target and off-target kinases. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Kinase Target	IC50 (nM)	Target Classification
Aurora A	14	On-target (antiproliferative)
Flt3	1.86	On-target (hematological malignancies) / Off-target
KDR/VEGFR2	58.2	On-target (antiangiogenic)
Flt4/VEGFR3	15.9	On-target (antiangiogenic)
FGFR1	92.7	On-target (antiangiogenic)
FGFR2	70.8	On-target (antiangiogenic)
Src	56.4	Off-target
PDGFR $\alpha$	-	Off-target
Aurora B	350	Off-target
Kit	40	Off-target

Data compiled from multiple sources.[\[4\]](#)[\[9\]](#)

## Experimental Protocols

### Protocol 1: Kinase Selectivity Profiling

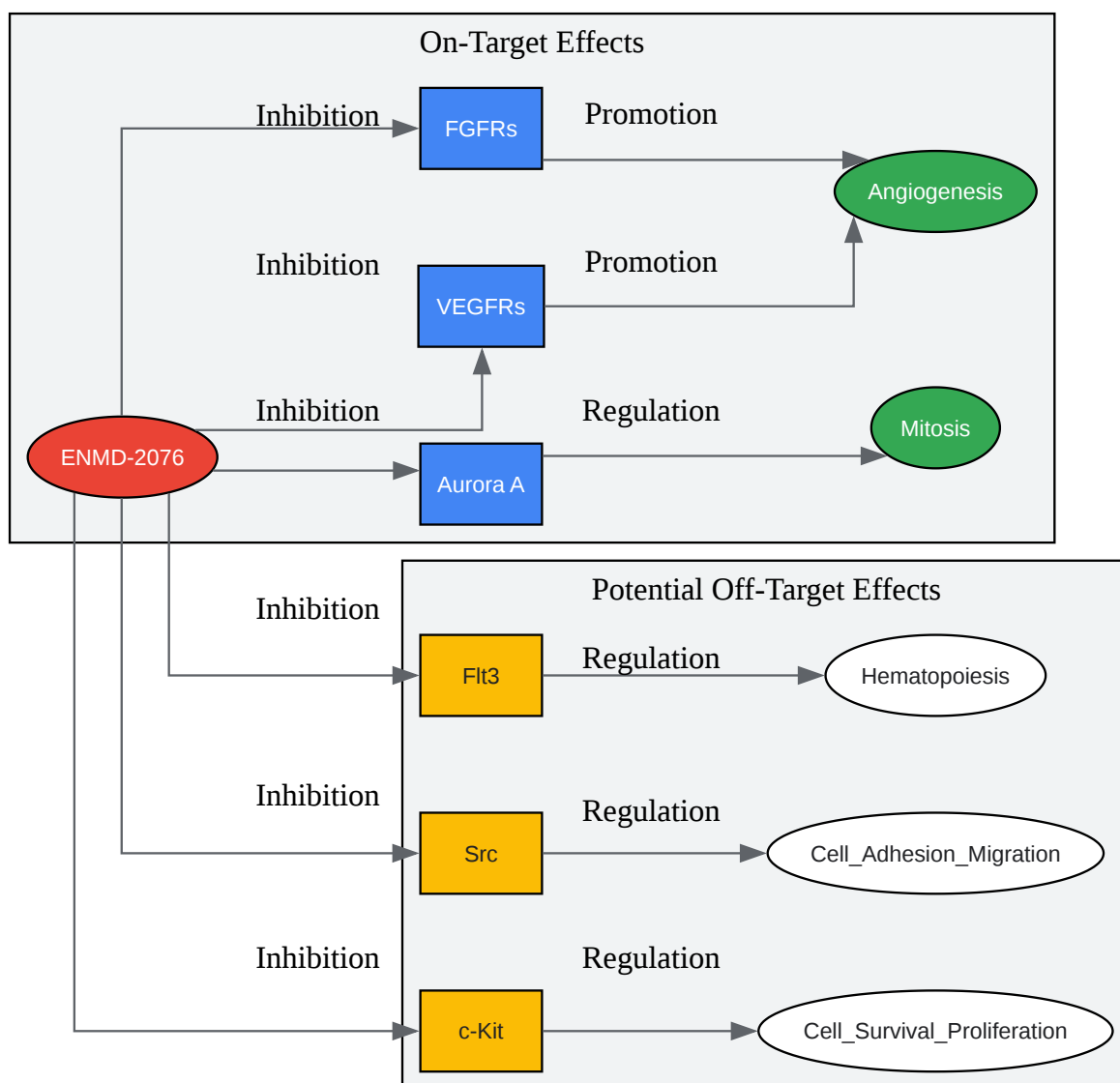
To determine the kinase selectivity of ENMD-2076, a common method is to use a large panel of recombinant human kinases in an in vitro kinase assay.

- **Compound Preparation:** Prepare a dilution series of ENMD-2076 in a suitable solvent (e.g., DMSO).
- **Kinase Reaction:** For each kinase to be tested, set up a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP (often at its  $K_m$

concentration for each kinase).

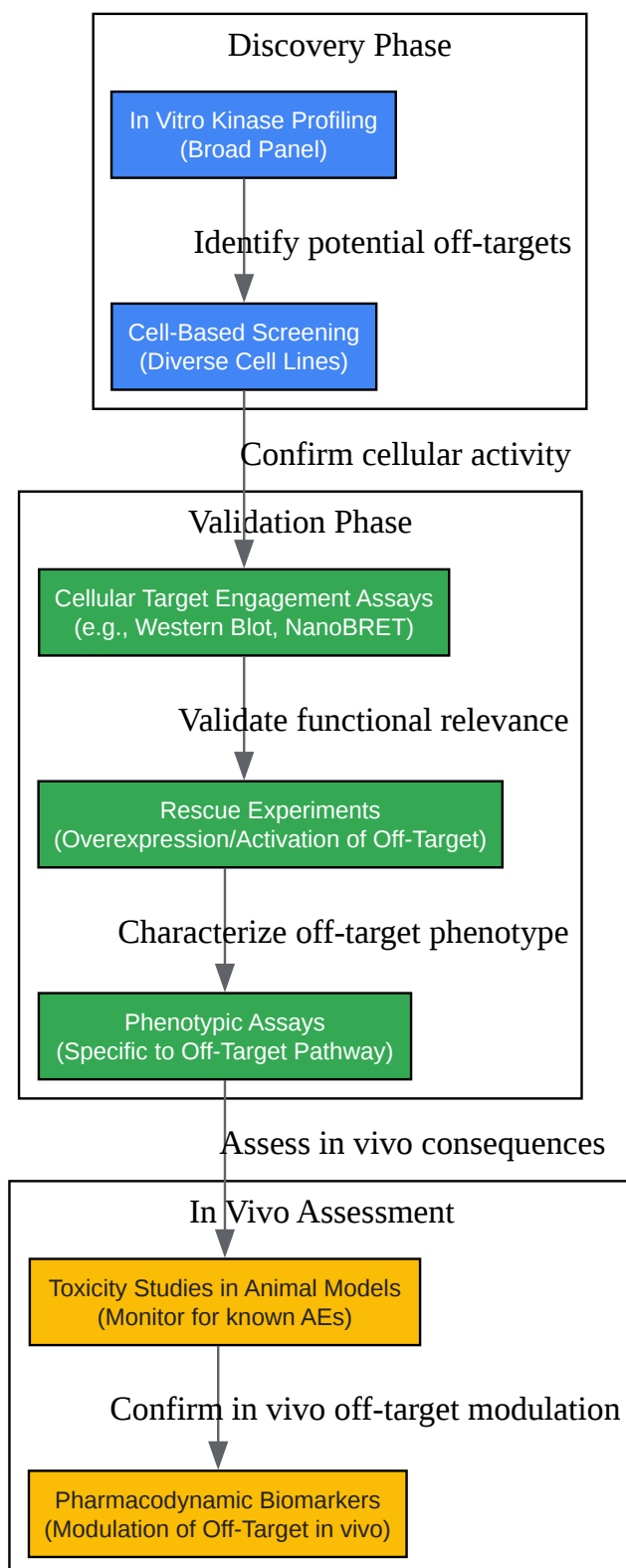
- **Inhibition Assay:** Add the diluted ENMD-2076 to the kinase reactions. Include a vehicle control (DMSO only) and a positive control inhibitor if available.
- **Detection:** After a defined incubation period, quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of  $^{32}\text{P}$ -ATP or  $^{33}\text{P}$ -ATP into the substrate) or fluorescence/luminescence-based assays that measure ATP consumption.
- **Data Analysis:** Calculate the percentage of kinase activity inhibition for each concentration of ENMD-2076 relative to the vehicle control. Determine the  $\text{IC}_{50}$  value for each kinase by fitting the dose-response data to a suitable model.

## Visualizations



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Caption: Signaling pathways affected by ENMD-2076.



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Caption: Experimental workflow for identifying off-target effects.

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